molecular formula C8H13N3O2 B2668928 Methyl 5-amino-1-propan-2-ylpyrazole-4-carboxylate CAS No. 1864856-02-9

Methyl 5-amino-1-propan-2-ylpyrazole-4-carboxylate

Cat. No.: B2668928
CAS No.: 1864856-02-9
M. Wt: 183.211
InChI Key: UQUKPKIQSQJTMU-UHFFFAOYSA-N
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Description

Methyl 5-amino-1-propan-2-ylpyrazole-4-carboxylate is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are heterocyclic compounds containing a five-membered ring with two adjacent nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-amino-1-propan-2-ylpyrazole-4-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 5-amino-1-propan-2-ylpyrazole-4-carboxylic acid with methanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride . The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve overall efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-1-propan-2-ylpyrazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of Methyl 5-amino-1-propan-2-ylpyrazole-4-carboxylate involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding. This can lead to the disruption of key biochemical pathways, resulting in the desired therapeutic effects. The compound’s ability to interact with various molecular targets makes it a versatile tool in drug discovery and development .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-amino-5-[(2-nitrophenyl)amino]-1H-pyrazole-4-carboxylate
  • 5-Amino-1-propan-2-ylpyrazole-4-carboxylic acid
  • Methyl 5-amino-1-methylpyrazole-4-carboxylate

Uniqueness

Methyl 5-amino-1-propan-2-ylpyrazole-4-carboxylate stands out due to its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its versatility in synthetic applications and potential therapeutic properties make it a valuable compound in both research and industrial settings .

Properties

IUPAC Name

methyl 5-amino-1-propan-2-ylpyrazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2/c1-5(2)11-7(9)6(4-10-11)8(12)13-3/h4-5H,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQUKPKIQSQJTMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=C(C=N1)C(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1864856-02-9
Record name methyl 5-amino-1-(propan-2-yl)-1H-pyrazole-4-carboxylate
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